5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride is a heterocyclic compound that contains a triazole ring
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazoles have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Mode of Action
It’s worth noting that triazole derivatives have been known to interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds due to the presence of the triazole ring .
Biochemical Pathways
Related compounds have been shown to inhibit α-amylase and α-glucosidase, which are key enzymes in the breakdown of carbohydrates .
Result of Action
Related compounds have been shown to have a variety of effects, such as causing chlorosis and disorganizing chloroplast membranes .
Biochemical Analysis
Cellular Effects
Triazole compounds have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Triazole compounds are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride typically involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This process is often carried out under mild conditions and does not require the use of transition metals, making it an efficient and environmentally friendly method .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic addition and cyclization reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-amino-1,2,3-triazole: A related compound with similar chemical properties and applications.
1,2,4-triazole derivatives: Compounds that share the triazole ring structure and exhibit similar biological activities.
Uniqueness
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-amino-1-methyltriazole-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6.ClH/c1-10-4(7)2(3(5)6)8-9-10;/h7H2,1H3,(H3,5,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEXJXDQSAIHSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=N)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.